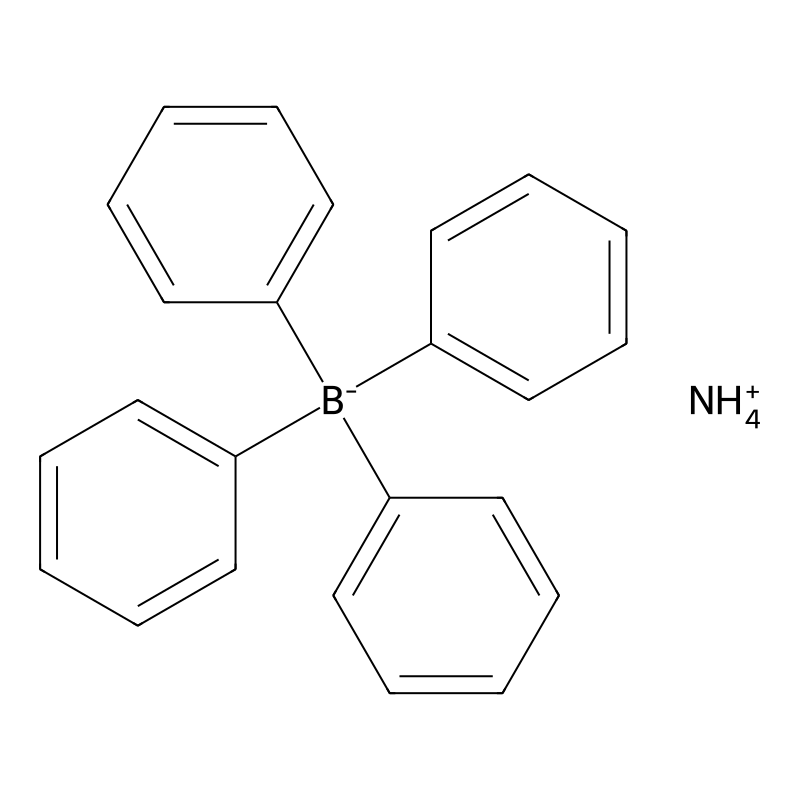

Ammonium tetraphenylborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Properties and applications:

- High solubility: TPAB is highly soluble in many organic solvents, making it a valuable reagent for research involving non-aqueous environments. Source: Sigma-Aldrich:

- Weak nucleophilicity and basicity: The tetraphenylborate anion exhibits weak nucleophilic and basic character, making it a spectator ion in many reactions. This property allows it to be used as a counterion without interfering with the reaction of interest. Source: Journal of the American Chemical Society, 1993, 115 (22), 10431-10437:

Applications in Scientific Research

1. Precursor for other tetraphenylborate salts

TPAB is commonly used as a precursor for the synthesis of other tetraphenylborate salts. By reacting TPAB with different cations, researchers can obtain various tetraphenylborate salts with specific properties. These salts can be used in various applications, such as:* Anion recognition: Due to its weakly coordinating nature, the tetraphenylborate anion can be used to selectively bind to specific anions in solution. This property is useful for the development of anion sensors and selective extraction methods. Source: Chemical Reviews, 2006, 106 (11), 3988-4020: * Ionic liquids: Tetraphenylborate salts can be used as components of ionic liquids, which are molten salts with unique physical and chemical properties. These liquids have applications in various fields, such as catalysis, electrochemistry, and separation science. Source: Chemical Society Reviews, 2010, 39 (6), 1801-1824:

2. Catalyst and reaction media

TPAB can act as a catalyst or reaction medium in certain reactions. For example, it can be used in:* Suzuki-Miyaura coupling reactions: These reactions involve the formation of carbon-carbon bonds between organic molecules. TPAB can improve the efficiency of these reactions by facilitating the transfer of aryl groups. Source: Journal of the American Chemical Society, 1995, 117 (38), 9872-9883: * Polymerizations: TPAB can be used as a co-catalyst or initiator in various polymerization reactions. It can influence the properties of the resulting polymers, such as their molecular weight and chain length. Source: Macromolecules, 2001, 34 (10), 3347-3354:

Ammonium tetraphenylborate is an inorganic compound with the formula , where represents the tetraphenylborate anion. This salt is characterized by its milky white precipitate form and is known for its low solubility in water, making it useful in various chemical processes. The compound is often synthesized from sodium tetraphenylborate and ammonium chloride, leading to the precipitation of ammonium tetraphenylborate when mixed in aqueous solutions .

This reaction highlights the compound's utility in removing ammonium ions from contaminated water, as it forms an insoluble salt that can be easily filtered out .

Ammonium tetraphenylborate can be synthesized through several methods:

- Grignard Reaction: A common method involves reacting phenylmagnesium bromide with triphenyl boron to form tetraphenylborate groups, which are then reacted with ammonium salts to yield ammonium tetraphenylborate.

- Direct Precipitation: Mixing sodium tetraphenylborate with ammonium chloride solutions under controlled pH conditions leads to immediate precipitation of ammonium tetraphenylborate.

- Polymeric Bead Method: This involves attaching phenyl groups to a polymeric matrix, which is then reacted with alkyl lithium reagents followed by triphenyl boron to create a polymeric form of ammonium tetraphenylborate .

Ammonium tetraphenylborate has several notable applications:

- Ion Exchange: It is used for the selective removal of ammonium ions from wastewater, leveraging its low solubility to precipitate and separate contaminants effectively .

- Analytical Chemistry: The compound serves as a reagent in various analytical techniques, including mass spectrometry and chromatography, due to its ability to form stable complexes with certain ions .

- Material Science: Its unique properties make it useful in creating ion-pair materials for solid-state applications and as an adsorbent in various chemical processes .

Studies have shown that ammonium tetraphenylborate interacts significantly with various amines and other nitrogenous compounds. It forms insoluble salts with aliphatic amines and can effectively extract these amines from aqueous solutions under acidic conditions. This property has been exploited in environmental applications aimed at purifying contaminated water by removing unwanted nitrogenous species .

Several compounds share similarities with ammonium tetraphenylborate, particularly those involving boron and organic anions. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Sodium Tetraphenylborate | NaBPh₄ | Soluble in water; used for ion exchange processes |

| Potassium Tetraphenylborate | KBPh₄ | Similar properties as sodium salt; used in similar applications |

| Ammonium Borohydride | NH₄BH₄ | Different anion; used as a reducing agent |

| Tetraethylammonium Tetraphenylborate | (C₂H₅)₄N BPh₄ | Quaternary ammonium compound; different solubility properties |

Ammonium tetraphenylborate stands out due to its specific low solubility characteristics and its effectiveness in removing ammonium ions from solutions, making it particularly valuable in environmental chemistry applications.

Ammonium tetraphenylborate exhibits a tetragonal crystal system with space group I4̄2m, as determined through comprehensive neutron diffraction studies [1] [4]. The crystal structure belongs to the body-centered tetragonal lattice system, which provides the fundamental framework for understanding the compound's molecular organization and intermolecular interactions [2]. The space group I4̄2m indicates the presence of specific symmetry elements including four-fold rotation axes, mirror planes, and inversion centers that govern the spatial arrangement of both the ammonium cations and tetraphenylborate anions within the crystal lattice [1].

The crystallographic symmetry properties of ammonium tetraphenylborate are characterized by the Hermann-Mauguin space group symbol I4̄2m, corresponding to space group number 121 [2]. This space group designation reveals the presence of body-centered lattice points combined with specific rotational and reflection symmetries that define the three-dimensional arrangement of the molecular components [1]. The tetragonal crystal system is distinguished by unit cell parameters where the a and b axes are equivalent while the c axis differs in length, creating a unique geometric framework that accommodates the bulky tetraphenylborate anions and the smaller ammonium cations [3] [6].

Temperature-Dependent Structural Variations

The crystal structure of ammonium tetraphenylborate demonstrates notable temperature-dependent variations, particularly when comparing low-temperature and room-temperature structures [1] [4]. Neutron diffraction investigations at both 20 Kelvin and 293 Kelvin have revealed systematic changes in unit cell parameters, bond lengths, and thermal motion characteristics [1]. These temperature-induced structural modifications provide valuable insights into the dynamic behavior of both ionic components within the crystal lattice and the nature of intermolecular interactions [3] [6].

Low-Temperature (120K) Crystal Structure

At low temperatures, specifically at 20 Kelvin, ammonium tetraphenylborate exhibits a highly ordered crystalline structure with reduced thermal motion and precise atomic positioning [1]. The low-temperature structure, as determined by neutron diffraction, reveals unit cell parameters of a = 11.1208(8) Å and c = 8.0033(7) Å, with a unit cell volume of 989.79(13) ų [1]. The calculated density at this temperature is 1.132 Mg m⁻³, reflecting the compact packing arrangement achieved under low-temperature conditions [1].

The structural refinement at 20 Kelvin yields excellent crystallographic statistics with an R-factor of 0.038 and wR-factor of 0.066, indicating high-quality diffraction data and reliable structural parameters [1]. Bond length measurements at this temperature show the boron-carbon distance in the tetraphenylborate anion as 1.6407(14) Å, while the aromatic carbon-carbon bonds range from 1.3922(13) to 1.4078(13) Å [1]. The ammonium nitrogen-hydrogen bond length is precisely determined as 0.960(7) Å under these low-temperature conditions [1].

Room Temperature Crystal Structure Comparison

The room-temperature structure at 293 Kelvin demonstrates systematic expansion compared to the low-temperature form, with unit cell parameters increasing to a = 11.2255(15) Å and c = 8.0745(13) Å [1]. The unit cell volume expands to 1017.5(3) ų, representing a 2.8% volumetric increase from the low-temperature structure [1]. This thermal expansion results in a decreased density of 1.101 Mg m⁻³ at room temperature [1].

| Parameter | 20K Structure | 293K Structure | Change (%) |

|---|---|---|---|

| a-axis (Å) | 11.1208(8) | 11.2255(15) | +0.94 |

| c-axis (Å) | 8.0033(7) | 8.0745(13) | +0.89 |

| Volume (ų) | 989.79(13) | 1017.5(3) | +2.80 |

| Density (Mg m⁻³) | 1.132 | 1.101 | -2.74 |

The crystallographic refinement statistics at room temperature show R-factor = 0.069 and wR-factor = 0.116, indicating increased thermal motion and structural disorder compared to the low-temperature form [1]. Despite this increased disorder, the fundamental structural framework remains intact, with bond lengths showing minimal temperature-dependent variations [1].

Unit Cell Dimensionality and Packing Arrangements

The unit cell of ammonium tetraphenylborate contains Z = 2 formula units, indicating that two complete ammonium tetraphenylborate ion pairs occupy each unit cell [1] [2]. This packing arrangement results in a highly efficient space-filling configuration that maximizes both electrostatic interactions and van der Waals contacts between neighboring molecular components [3] [19]. The tetragonal unit cell dimensions create a framework where the tetraphenylborate anions dominate the crystal packing due to their substantial molecular volume and specific geometric requirements [19].

The packing arrangements within the crystal structure are characterized by the systematic organization of tetraphenylborate anions in a manner that creates wedge-shaped cavities for the accommodation of ammonium cations [19]. The anion packing follows a distorted sodium chloride-type arrangement, where the large tetraphenylborate anions occupy positions analogous to the chloride ions in the rock salt structure [19]. This packing motif allows for optimal utilization of space while maintaining the required charge neutrality and minimizing unfavorable electrostatic repulsions [3] [6].

The three-dimensional packing arrangement demonstrates that the crystal structure is dominated by the spatial requirements of the tetraphenylborate anions, with the smaller ammonium cations fitting into the available interstitial spaces [19]. The calculated volume per formula unit of approximately 495 ų at room temperature reflects the efficient packing of these bulky molecular ions [1]. The body-centered arrangement of the I4̄2m space group ensures that neighboring unit cells are related by translation and symmetry operations that preserve the overall structural integrity [1] [2].

Orientation of Ammonium Ion in Crystal Lattice

The ammonium ion in ammonium tetraphenylborate adopts a specific orientation within the crystal lattice that is governed by both geometric constraints and electrostatic interactions with surrounding tetraphenylborate anions [1] [3]. Neutron diffraction studies have revealed that the ammonium ion is positioned at a crystallographic site with D2d point symmetry, which significantly influences its rotational freedom and hydrogen bonding capabilities [3] [6]. The orientation of the ammonium ion is not random but follows a well-defined pattern that maximizes favorable interactions while minimizing repulsive forces [1] [4].

D2d Site Symmetry Analysis

The ammonium ion occupies a crystallographic site with D2d point symmetry, which imposes specific geometric constraints on its orientation and dynamic behavior [3] [6]. This symmetry designation indicates the presence of a principal two-fold rotation axis along with two perpendicular mirror planes that contain this axis [3]. The D2d symmetry is lower than the ideal tetrahedral Td symmetry of an isolated ammonium ion, reflecting the influence of the crystal field created by the surrounding tetraphenylborate anions [6].

Under D2d site symmetry, the four nitrogen-hydrogen bonds of the ammonium ion are no longer equivalent, leading to a slight distortion from perfect tetrahedral geometry [3] [6]. However, infrared spectroscopic studies indicate that this distortion is minimal and insufficient to produce observable splitting of the vibrational modes that would be expected for a significant symmetry reduction [6]. The D2d symmetry allows for specific orientational preferences while maintaining the essential tetrahedral character of the ammonium ion [3].

The crystallographic analysis reveals that all four nitrogen-hydrogen vectors of the ammonium ion are time-average-oriented toward the midpoints of phenyl rings of neighboring tetraphenylborate anions [1] [4]. This orientation maximizes the formation of nitrogen-hydrogen···π hydrogen bonds while satisfying the geometric requirements of the D2d site symmetry [1] [18]. The symmetry-imposed orientation results in exceptionally short hydrogen-bonding distances, with hydrogen···aromatic midpoint distances of 2.067 Å and nitrogen···aromatic midpoint distances of 3.023 Å [1] [4].

Coulombic Interaction Models

The orientation of the ammonium ion in the crystal lattice can be understood through Coulombic interaction models that consider both electrostatic attractions and repulsions between charged species [3] [6]. Simple electrostatic calculations based on point charges predict that the ammonium ion should orient itself to minimize the total electrostatic energy of the system [3]. The observed orientation is consistent with expectations from such Coulombic interaction models, where the positively charged ammonium ion positions its hydrogen atoms toward regions of high electron density on the tetraphenylborate anions [6].

The Coulombic interaction model successfully explains the preference for the ammonium ion to direct its nitrogen-hydrogen bonds toward the π-electron systems of the phenyl rings rather than toward other potential coordination sites [3] [6]. This orientation maximizes the favorable electrostatic interaction between the partially positive hydrogen atoms and the delocalized π-electron density of the aromatic rings [18]. The model also accounts for the observed hydrogen bond lengths, which are shorter than typical nitrogen-hydrogen···oxygen or nitrogen-hydrogen···nitrogen hydrogen bonds due to the distributed nature of the π-electron acceptor [1] [4].

| Interaction Type | Distance (Å) | Description |

|---|---|---|

| N-H···π (H···M) | 2.067 | Hydrogen to aromatic midpoint |

| N···π (N···M) | 3.023 | Nitrogen to aromatic midpoint |

| N-H bond | 0.960(7) at 20K | Covalent bond length |

| N-H bond | 0.89(2) at 293K | Temperature-dependent variation |

Evidence of Hydrogen Bonding Between Ammonium and Tetraphenylborate

Neutron diffraction studies have provided definitive evidence for hydrogen bonding between the ammonium cation and tetraphenylborate anion in the crystalline state. The crystal structures determined at both 20 K and 293 K reveal that all four nitrogen-hydrogen vectors of the ammonium ion are time-average-oriented at the midpoints of the phenyl rings of neighboring anions [1] [2]. This orientation represents a highly organized hydrogen bonding network where each ammonium nitrogen-hydrogen bond participates in hydrogen bonding interactions with the aromatic π-systems of the tetraphenylborate anions.

The neutron diffraction technique is particularly valuable for this analysis because it provides precise hydrogen atom positions, which are often poorly defined in X-ray crystallography. The studies demonstrate that the ammonium ion adopts a specific orientation that maximizes its hydrogen bonding interactions with the surrounding tetraphenylborate anions [1]. This arrangement persists across a wide temperature range, indicating the robust nature of these intermolecular interactions.

Infrared spectroscopy provides additional evidence for hydrogen bonding through characteristic frequency shifts. The nitrogen-hydrogen stretching frequencies in ammonium tetraphenylborate show significant deviations from those observed in simple ammonium salts, indicating the presence of hydrogen bonding interactions [3] [4]. The spectroscopic data complement the structural evidence from neutron diffraction, providing a comprehensive picture of the hydrogen bonding network.

Strength and Directionality Parameters

The hydrogen bonding interactions in ammonium tetraphenylborate exhibit exceptionally short distances that place them among the strongest aromatic hydrogen bonds reported in crystalline materials. The hydrogen to aromatic midpoint distance of 2.067 Å and the nitrogen to aromatic midpoint distance of 3.023 Å are remarkably short compared to typical aromatic hydrogen bonding interactions [1] [5]. These distances are significantly shorter than those observed in conventional ammonium salts, where hydrogen bonding distances typically range from 2.6 to 3.4 Å [6].

The directionality of these hydrogen bonds is highly specific, with all four nitrogen-hydrogen vectors oriented perpendicular to the phenyl ring planes at an angle of approximately 90 degrees [1] [7]. This perpendicular orientation maximizes the overlap between the hydrogen atom and the π-electron density of the aromatic rings, resulting in optimal hydrogen bonding geometry. The consistent directionality across all four nitrogen-hydrogen bonds demonstrates the highly organized nature of the hydrogen bonding network.

Temperature-dependent studies reveal that the strength and directionality of these hydrogen bonds show minimal variation between 20 K and 293 K [1] [3]. This temperature independence suggests that the hydrogen bonding interactions are sufficiently strong to maintain their structural integrity across a wide temperature range, contributing to the thermal stability of the compound.

Effect on Molecular Stability

The hydrogen bonding network in ammonium tetraphenylborate significantly enhances the molecular stability of the compound through multiple mechanisms. The short and highly directional hydrogen bonds create a three-dimensional network that provides structural rigidity while allowing for some molecular motion [1] [8]. This balance between stability and flexibility is crucial for the compound's thermal behavior and its ability to undergo structural transitions without losing crystalline integrity.

The hydrogen bonding interactions contribute to the compound's thermal stability, as evidenced by its decomposition temperature of 220°C [9]. This relatively high decomposition temperature reflects the strength of the intermolecular interactions that must be overcome for structural breakdown to occur. The hydrogen bonding network effectively stabilizes the crystal structure against thermal decomposition by providing multiple interaction points that distribute thermal energy throughout the structure.

Despite the stabilizing effect of hydrogen bonding, the ammonium ion retains considerable mobility within the crystal structure. Even at 20 K, the ammonium ion performs large amplitude motions that allow the nitrogen-hydrogen vectors to sample the entire face of the aromatic system [1]. This dynamic behavior suggests that while the hydrogen bonding interactions provide overall structural stability, they are sufficiently flexible to permit molecular reorientation and motion.

π-System Interactions with Ammonium Cation

The π-system interactions between the ammonium cation and the tetraphenylborate anion represent a unique class of intermolecular forces that combine electrostatic attraction with specific orbital interactions. The tetraphenylborate anion presents four phenyl rings arranged in a tetrahedral geometry, providing multiple aromatic surfaces for interaction with the ammonium cation [10] [11]. These π-system interactions are fundamentally different from conventional hydrogen bonding because they involve the interaction of the positively charged ammonium ion with the delocalized π-electron systems of the aromatic rings.

Computational studies have revealed that the negative charge in the tetraphenylborate anion is not localized on the central boron atom but is distributed over the entire anion structure, with approximately 80% of the negative charge residing on the phenyl rings [12]. This charge distribution creates regions of high electron density that can interact favorably with the positively charged ammonium cation through cation-π interactions. The strength of these interactions is enhanced by the concentrated positive charge on the ammonium nitrogen atom and the extended π-electron systems of the phenyl rings.

The geometry of the π-system interactions is optimized through the tetrahedral arrangement of the phenyl rings around the central boron atom. This geometry creates four equivalent binding sites for the ammonium cation, with each nitrogen-hydrogen bond able to interact with a separate phenyl ring [13]. The resulting interaction network is highly symmetric and provides multiple stabilizing contacts that contribute to the overall stability of the structure.

Crystal Engineering Applications

The unique intermolecular forces in ammonium tetraphenylborate have significant implications for crystal engineering applications. The compound serves as a model system for understanding how hydrogen bonding and π-system interactions can be combined to create materials with specific structural and functional properties [16] [17]. The ability to form robust hydrogen-bonded networks while maintaining flexibility for molecular motion makes ammonium tetraphenylborate an attractive building block for supramolecular architectures.

The tetraphenylborate anion has been successfully incorporated into metal-organic frameworks where it forms anionic networks with high porosity [16]. These anionic frameworks can accommodate various cations in their cavities, with up to 74% of the crystal volume available for guest inclusion. The hydrogen bonding interactions between the framework and guest species provide selectivity for specific cations, enabling applications in ion exchange and separation processes.

The principles demonstrated in ammonium tetraphenylborate have been extended to the design of other tetraphenylborate-based materials with tailored properties. By modifying the cation or introducing functional groups on the phenyl rings, it is possible to tune the strength and directionality of the intermolecular interactions [18]. This tunability makes tetraphenylborate derivatives valuable components in molecular tectonics, where the goal is to create materials with predictable structures and properties through the rational design of intermolecular interactions.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant